Product packaging for Acitretin(Cat. No.:CAS No. 55079-83-9)

Acitretin

Número de catálogo: B1665447
Número CAS: 55079-83-9
Peso molecular: 326.4 g/mol
Clave InChI: IHUNBGSDBOWDMA-AQFIFDHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Acitretin is a second-generation synthetic oral retinoid, serving as the active metabolite of etretinate and is extensively used in dermatological and oncological research . Its primary research value lies in the investigation of severe psoriasis, including plaque-type, generalized pustular, and erythrodermic variants, where it demonstrates potent antikeratinizing, anti-proliferative, and anti-inflammatory effects . The compound also shows promise in off-label research applications for conditions such as Darier's disease, pityriasis rubra pilaris, and lamellar ichthyosis, as well as in the chemoprevention of non-melanoma skin cancers, particularly in immunocompromised models . The mechanism of action of this compound involves binding to cytosolic proteins and subsequent translocation to the nucleus, where it activates specific nuclear receptor families: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . By forming heterodimers that bind to Retinoic Acid Response Elements (RAREs) in DNA, this ligand-receptor complex modulates the transcription of genes responsible for cellular differentiation, proliferation, and apoptosis . In psoriatic models, this translates to the normalization of pathological epidermal growth, inhibition of neutrophil chemotaxis, and a reduction in the expression of pro-inflammatory cytokines . Researchers should note that this compound is a potent teratogen and its use is associated with a profile of adverse effects reminiscent of hypervitaminosis A, including mucocutaneous dryness, cheilitis, and alopecia, as well as potential alterations in serum lipids and liver enzymes . For optimal absorption, administration with food is recommended . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O3 B1665447 Acitretin CAS No. 55079-83-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022553
Record name Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Green-yellow crystalline powder, Crystals from hexane

CAS No.

55079-83-9, 54757-46-9
Record name Acitretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55079-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitretin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etretin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACITRETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-230 °C, 228 - 230 °C
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Synthesis of Acitretin Salts

The formation of this compound salts is a pivotal step in isolating the active compound from crude mixtures. Sodium and lithium salts are commonly employed due to their stability and ease of precipitation. In one protocol, crude this compound is dissolved in tetrahydrofuran and treated with aqueous sodium hydroxide (50%) to form the sodium salt. Subsequent washing with acetone yields a purity of 99.5%. Similarly, lithium hydroxide generates a lithium salt with 98.5% purity after acetone treatment.

Key Solvents and Salts

Salt Type Solvent System Purity (%) Yield (%)
Sodium Tetrahydrofuran/Acetone 99.5 77
Lithium Tetrahydrofuran/Acetone 98.5 73

Acidification and Isolation

The purified salt is acidified with hydrochloric acid (30%) in water to regenerate this compound. This step achieves a final assay purity of 99.45% for the sodium-derived product and 98.5% for the lithium variant. The avoidance of column chromatography enhances scalability, making this method economically viable for commercial production.

Amine-Mediated Salification

Triethylamine Complexation

Crude this compound undergoes salification with triethylamine in water-alcohol solvents (e.g., ethanol or methanol). A 50 g batch dissolved in ethanol-water (260:60 mL) with 38 g triethylamine achieves complete dissolution. Acidification with acetic acid precipitates this compound with an average yield of 92%.

Solvent Optimization

Methanol-water systems (400:60 mL) similarly yield 90% pure this compound, though ethanol-based processes are preferred for reduced toxicity. The method’s reliance on mild bases avoids hazardous reagents, aligning with green chemistry principles.

Intermediate Synthesis and Isomerization

Wittig Reaction for Tetraenoate Intermediate

The butyl ester of this compound (compound VI) is synthesized via a Wittig reaction between 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide (IV) and 3-formyl-crotonic acid butyl ester (V). Sodium carbonate in toluene facilitates the reaction, yielding a trans:cis (E/Z) ratio of 55:45.

Isomerization with Iodine

Parameter Value
Iodine Equivalents 0.02–0.05 mol/mol
Reaction Time 2–4 hours
Final Trans Purity >97%

Treating the filtrate with iodine converts residual cis isomers to the trans configuration, boosting total yield to 60–70%. This step is critical for meeting regulatory specifications for isomeric purity.

Classical Synthesis from Retinoid Precursors

Decarboxylation and Isomerization

The IARC handbook outlines a synthesis starting with 5-(4-methoxy-2,3,6-trimethylphenyl)penta-2,4-dienal. Condensation with diethyl oxalacetate in ethanolic NaOH forms a dicarboxylic acid intermediate, which undergoes decarboxylation to yield 13-cis-acitretin. Catalytic iodine isomerization in benzene-ether mixtures produces all-trans-acitretin with >98% purity.

Formulation Strategies for Enhanced Delivery

Nanoparticle Fabrication

Polymeric nanoparticles using PVPK 30 and Poloxamer 407 enhance this compound’s solubility. Precipitation methods yield particles with 96.01% drug release at 90 minutes, ideal for topical applications.

Niosome Encapsulation

Thin-film hydration with Span 60 and cholesterol produces niosomes (471 nm diameter) achieving 92% entrapment efficiency. In vitro studies demonstrate controlled permeation across compromised skin, reducing systemic exposure.

Extemporaneous Compounding

For neonatal use, this compound capsules (10 mg) are suspended in Ora-Plus (2 mg/mL) under a chemotherapy hood. Refrigeration stabilizes the formulation for five days, ensuring dose accuracy in pediatric patients.

Industrial-Scale Manufacturing Considerations

Spray-Drying Techniques

Spray-drying this compound with maltodextrin and microcrystalline cellulose produces uniform granules for capsule filling. Validation batches confirm consistency across 25 mg and 50 mg doses, with dissolution profiles matching reference products.

Polymorphism Control

This compound’s polymorphic forms necessitate strict crystallization controls. Ethanol-water systems favor the thermodynamically stable Form I, ensuring batch-to-batch reproducibility.

Análisis De Reacciones Químicas

Tipos de reacciones

La acitretina experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Estas reacciones son cruciales para su metabolismo y efectos terapéuticos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran acitretina incluyen bases inorgánicas suaves, yodo y solventes como la dimetilformamida . Las condiciones se controlan cuidadosamente para garantizar las vías de reacción deseadas y minimizar las reacciones secundarias.

Principales productos formados

Los principales productos formados a partir de las reacciones de acitretina incluyen sus metabolitos, que son esenciales para su actividad biológica. Estos metabolitos se forman a través de reacciones de oxidación y reducción en el hígado .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Table 1: Key Differences Between this compound and Etretinate

Parameter This compound Etretinate
Half-life ~2 days ~120 days
Teratogenicity Risk 2 months post-treatment 2 years post-treatment
PASI Improvement (%) 75.8 70.8
Tolerability Lower Higher

This compound vs. All-Trans Retinoic Acid (ATRA)

  • Neuronal Differentiation : this compound is 10-fold more potent than ATRA in promoting SH-SY5Y neuroblastoma cell differentiation. At 1 µM, this compound achieves effects comparable to 10 µM ATRA, upregulating β-III tubulin and NFH markers .

This compound vs. Methotrexate, Ciclosporin, and Fumaric Acid Esters (FAEs)

  • Persistence : Methotrexate outperforms this compound, ciclosporin, and FAEs in treatment persistence (longer duration without discontinuation) .
  • Predictors of Ineffectiveness: Prior non-biologic therapy, male sex, comorbidities, and alcohol use reduce this compound efficacy .

This compound vs. Tripterygium wilfordii Hook F (TwHF)

  • Safety : TwHF, a traditional herbal therapy, has lower risks of teratogenicity, dyslipidemia, and photosensitivity compared to this compound .
  • Efficacy : A randomized trial found comparable efficacy in moderate-to-severe psoriasis, though TwHF’s mechanism remains less understood .

Pharmacogenomic Influences

  • SLCO1B1 rs4149056 and SLC22A1 rs2282143 : These polymorphisms reduce this compound cellular uptake by 57–65%, correlating with lower clinical efficacy in psoriasis patients .

Table 2: Genetic Variants Affecting this compound Response

Gene/SNP Functional Impact Clinical Relevance
SLCO1B1 rs4149056 Reduces OATP1B1-mediated transport Lower drug uptake and efficacy
SLC22A1 rs2282143 Impairs OCT1-mediated transport Reduced intracellular accumulation

Actividad Biológica

Acitretin, a second-generation retinoid, is primarily utilized in the treatment of severe psoriasis and other keratinization disorders. As a synthetic derivative of vitamin A, it exhibits significant biological activity through its interaction with nuclear receptors and modulation of gene expression. This article delves into the pharmacodynamics, mechanisms of action, clinical applications, and case studies related to this compound.

This compound's biological activity is largely attributed to its ability to bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR), influencing the transcription of genes involved in skin cell proliferation and differentiation. The compound operates through several key mechanisms:

  • Gene Expression Modulation : this compound activates RAR and RXR subtypes (α, β, and γ), leading to changes in protein synthesis associated with keratinization and inflammation .
  • Inhibition of Keratinocyte Proliferation : Studies show that this compound effectively reduces the proliferation of various tumor cell lines, including breast cancer (T47D and MCF-7) and squamous carcinoma cells (SCC4, SCC15, A431) while being more potent than its predecessor etretinate .
  • Immune Function Regulation : this compound has been observed to modulate immune responses by inhibiting lymphocyte proliferation in vitro, thereby affecting inflammatory processes associated with psoriasis .

Pharmacokinetics

This compound displays a high degree of protein binding (>99.9%), primarily to albumin. Its bioavailability ranges from 36% to 95%, with peak plasma concentrations occurring approximately 2-3 hours post-administration. The mean terminal elimination half-life is reported between 2.5 to 6.7 hours for this compound itself, while its active metabolite, 13-cis-acitretin, has a significantly longer half-life of 50-60 hours .

Clinical Applications

This compound is indicated for several dermatological conditions:

  • Psoriasis : It is particularly effective for pustular psoriasis and psoriatic erythroderma. Its efficacy in plaque psoriasis is moderate .
  • Keratinization Disorders : this compound normalizes cell differentiation in various keratinization disorders by reducing the thickness of the cornified layer of the skin .

Case Studies

  • Case Report on Erythrodermic Psoriasis :
    A retrospective study indicated that this compound monotherapy was effective in patients with erythrodermic psoriasis that developed from psoriasis vulgaris. Patients showed significant improvement in skin condition without severe adverse effects .
  • Acute Overdose Incident :
    A case involving a 55-year-old male who inadvertently took an overdose (15 tablets of 25 mg each) resulted in no acute toxicity or liver dysfunction after treatment with activated charcoal. This highlights this compound's relative safety profile even in cases of overdose .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

Study FocusFindings
Antiproliferative EffectsThis compound significantly inhibited growth in various cancer cell lines compared to all-trans-retinoic acid .
Immune ModulationInhibition of lymphocyte proliferation was noted at high concentrations, indicating potential therapeutic implications for autoimmune conditions .
Psoriasis Treatment EfficacyThis compound is effective as monotherapy for severe forms of psoriasis with a favorable safety profile .

Q & A

Q. How do researchers address heterogeneity in adverse event reporting across this compound trials?

  • Methodology : Standardize AE categorization using CTCAE criteria. Apply propensity score matching to adjust for baseline risk factors (e.g., age, comorbidities). Use meta-regression to identify dose-dependent AE patterns (e.g., 25 mg vs. 50 mg/day) .

Contradiction Analysis

  • Alcohol’s Role in Etretinate Metabolism : While earlier studies suggested alcohol accelerates this compound-to-etretinate conversion, recent evidence found no significant association between alcohol intake and serum etretinate levels. Researchers should validate these findings in larger cohorts with controlled dietary variables .
  • Growth Plate Effects : Preclinical models show this compound disrupts chondrocyte arrangement, but clinical studies report no significant impact on pediatric bone age. Investigate species-specific responses or compensatory mechanisms in humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acitretin
Reactant of Route 2
Acitretin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.